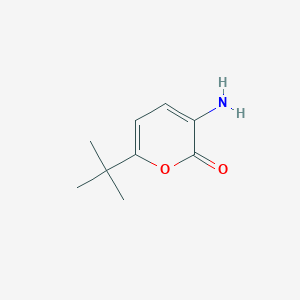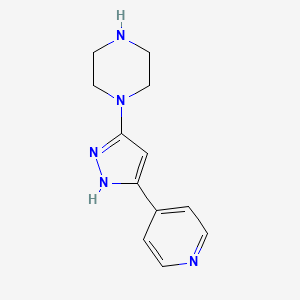
(2S)-3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid is an organic compound that features a phenyl group, a thiophene ring, and a formamido group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the interaction between elemental sulfur and sodium tert-butoxide, which enables a single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes.
Attachment of the Formamido Group: The formamido group can be introduced through the reaction of a suitable amine with formic acid or its derivatives.
Coupling with the Propanoic Acid Backbone: The final step involves coupling the thiophene and formamido groups with a propanoic acid backbone, which can be achieved through standard peptide coupling reactions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of (2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Brominated or nitrated phenyl derivatives
Aplicaciones Científicas De Investigación
(2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-3-phenyl-2-[(thiophen-2-yl)amino]propanoic acid
- (2S)-3-phenyl-2-[(thiophen-2-yl)carbamoyl]propanoic acid
- (2S)-3-phenyl-2-[(thiophen-2-yl)acetyl]propanoic acid
Uniqueness
(2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid is unique due to the presence of the formamido group, which can impart distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C14H13NO3S |
|---|---|
Peso molecular |
275.32 g/mol |
Nombre IUPAC |
(2S)-3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C14H13NO3S/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18)/t11-/m0/s1 |
Clave InChI |
VSMYIRFIBDUAEA-NSHDSACASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CS2 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CS2 |
Solubilidad |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)
![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)



